(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene
Description
The compound (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0³,⁷]trideca-1(9),10,12-triene (CAS: 1909293-71-5) is a stereochemically defined tricyclic molecule with a complex architecture. Key features include:
- Core structure: A fused tricyclic system incorporating two ether oxygen atoms (2,8-dioxa), one nitrogen atom (5-aza), and two fluorine substituents at positions 10 and 12.
- Stereochemistry: The (3R,7S) configuration ensures spatial orientation critical for biological activity or material properties.
- Hydrochloride salt form: Improves solubility and stability for pharmaceutical applications .
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
(3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H9F2NO2/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10/h1-2,7-8,13H,3-4H2/t7-,8+ |
InChI Key |
GYKCNGKCSFNDLB-OCAPTIKFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OC3=C(C=CC(=C3O2)F)F |
Canonical SMILES |
C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F |
Origin of Product |
United States |
Biological Activity
(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉F₂N₁O₂ |
| Molecular Weight | 249.64 g/mol |
| IUPAC Name | (3aR,9aS)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole hydrochloride |
| Appearance | Powder |
| Purity | 95% |
Cytotoxicity
Research indicates that (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene exhibits notable cytotoxic effects against various cancer cell lines. In a study evaluating its effects on drug-resistant cell lines (e.g., KB-A1), the compound demonstrated significant cytotoxicity comparable to established chemotherapeutics .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi in vitro. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activity of (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene is thought to be related to its ability to interact with specific biological targets within cells. Its unique bicyclic structure may facilitate binding to enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
-
Case Study: Evaluation of Anticancer Properties
- A study conducted on the efficacy of this compound against various cancer cell lines highlighted its potential as a lead candidate for further development in oncology. The results indicated a dose-dependent response with significant apoptosis induction in treated cells.
-
Case Study: Antimicrobial Testing
- In a comparative study of antimicrobial agents against resistant strains of bacteria and fungi, this compound was shown to outperform several existing treatments in terms of potency and spectrum of activity.
Scientific Research Applications
Based on the search results, here's what is known about (3R,7S)-10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene and its applications:
Basic Information
- Chemical Formula: C10H10ClF2NO2 (hydrochloride form) . C10H10F2NO2 (parent compound)
- Molecular Weight: 249.64 g/mol (hydrochloride form) , 213.18 g/mol
- Synonyms: rac-(3R,7S)-10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis
- IUPAC Name: (3aR,9aS)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole; hydrochloride
- Other Identifiers:
Properties
Safety Information
- Signal Word: Warning
- Hazard Statements:
- Precautionary Statements:
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P264: Wash skin thoroughly after handling
- P270: Do not eat, drink or smoke when using this product
- P271: Use only outdoors or in a well-ventilated area
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
- P302+P352: IF ON SKIN: Wash with plenty of soap and water
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P312: Call a POISON CENTER or doctor/physician if you feel unwell
- P330: Rinse mouth
- P332+P313: If skin irritation occurs: Get medical advice/attention
- P337+P313: If eye irritation persists: Get medical advice/attention
- P362: Take off contaminated clothing and wash before reuse
- P403+P233: Store in a well-ventilated place. Keep container tightly closed
- P405: Store locked up
- P501: Dispose of contents/container to an approved waste disposal plant
Applications
The search results provide limited information regarding specific applications of (3R,7S)-10,13-difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene or its hydrochloride salt. However, the search results indicate the compound is:
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : Fluorination at positions 10 and 13 requires specialized reagents (e.g., DAST), increasing production costs compared to chloro analogs .
- Biological Data Gap: No direct in vivo studies are cited in available sources; inferences are drawn from structural parallels to marketed tricyclic antidepressants or antifungals.
- Supplier Landscape: Beijing Mesochem Technology Co., Ltd.
Preparation Methods
Cycloaddition and Cyclization Routes
A common approach involves [3 + 2] cycloaddition reactions to generate bicyclic intermediates, which are then transformed into the tricyclic core through intramolecular cyclization or lactamization. For example, fluorous amino esters, aldehydes, and maleimides are used in a one-pot cycloaddition to produce bicyclic proline derivatives, which serve as key intermediates.
Fluorous-Linker-Assisted Synthesis
The fluorous synthesis technique facilitates parallel synthesis of compound libraries with high purity. This method employs fluorous tags and linkers to streamline purification via fluorous solid-phase extraction (F-SPE). A typical process involves:
- Preparation of bicyclic proline derivatives via fluorous [3 + 2] cycloaddition.
- Subsequent N-acylation with chloroacetyl chloride.
- Displacement reactions with amines to introduce functional groups.
- Linker cleavage and lactamization to yield the final tricyclic structure.
This method allows rapid synthesis and purification of multiple analogs, which is advantageous for medicinal chemistry explorations.
Fluorination Techniques
Selective Fluorination of Precursors
Specific Reaction Conditions and Methods
| Method | Reagents | Conditions | Remarks |
|---|---|---|---|
| [3 + 2] Cycloaddition | Fluorous amino esters, aldehydes, maleimides | Room temperature, microwave assistance | High regio- and stereoselectivity |
| N-Acylation | Chloroacetyl chloride | In presence of base (e.g., triethylamine), solvent: acetonitrile | Efficient formation of acyl intermediates |
| Linker cleavage & lactamization | Acidic or basic conditions | Elevated temperature, solvent: dichloromethane | Final step to release the tricyclic core |
| Fluorination | Difluorocarbene reagents, electrophilic fluorinating agents | Low temperature, inert atmosphere | Precise fluorine placement |
Industrial and Scalable Approaches
For large-scale synthesis, continuous flow chemistry has been adopted to improve yield, safety, and reproducibility. This involves:
- Flow reactors for fluorination steps to control temperature and reaction time.
- Purification via chromatography or crystallization techniques optimized for high throughput.
- Use of benign fluorinating reagents to minimize environmental impact.
Summary of Research Findings
Q & A
Q. How can the stereochemical configuration of (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0³,⁷]trideca-1(9),10,12-triene be experimentally validated?
Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers and confirm optical purity. Compare retention times with synthetic standards.
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated in analogous tricyclic systems (e.g., tetrazolopyrimidines) .
- NMR Spectroscopy : Analyze coupling constants (-values) and NOESY correlations to infer spatial relationships between protons in the tricyclic core.
Q. What synthetic routes are optimal for introducing fluorine substituents at positions 10 and 13 in this tricyclic scaffold?
Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® or -fluoropyridinium salts for regioselective fluorination of electron-rich aromatic positions.
- Late-Stage Functionalization : Employ transition-metal-catalyzed C–H activation (e.g., Pd/Cu systems) to install fluorine atoms after scaffold assembly .
- Stereochemical Control : Monitor reaction conditions (temperature, solvent polarity) to preserve the (3R,7S) configuration during fluorination steps.
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
Methodological Answer :
- Solubility Profiling : Use shake-flask or HPLC methods with aqueous buffers (pH 1–12) and organic co-solvents (DMSO, acetonitrile).
- Stability Studies : Conduct accelerated degradation tests under heat, light, and oxidative conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets, focusing on fluorine’s electronegativity and the tricyclic core’s rigidity .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor dynamics .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between fluorinated and non-fluorinated analogs.
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in preclinical studies?
Methodological Answer :
- Dose-Response Analysis : Use Hill equation modeling to differentiate between on-target effects (saturable) and off-target toxicity (non-saturable).
- Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify pathways affected at therapeutic vs. toxic doses .
- In Silico Tox Prediction : Apply tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., reactive metabolites) .
Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?
Methodological Answer :
- OECD 301/307 Tests : Assess ready biodegradability in activated sludge or soil microcosms under aerobic/anaerobic conditions .
- Photolysis Studies : Exclude or simulate sunlight (λ > 290 nm) to quantify half-life in aquatic systems.
- QSAR Modeling : Predict bioaccumulation (log ) and persistence using EPI Suite or OPERA .
Methodological Framework Integration
Q. How should a theoretical framework (e.g., QSAR or DFT) guide mechanistic studies of this compound?
Methodological Answer :
- QSAR Development : Curate a dataset of tricyclic analogs with measured IC values. Use Dragon descriptors and PLS regression to link structural features (e.g., fluorine count, ring strain) to activity .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potentials (ESPs) and frontier molecular orbitals (HOMO/LUMO) .
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
Methodological Answer :
- Crystal Screening : Use vapor diffusion (hanging drop) with 96-well plates and diverse precipitant conditions (PEGs, salts).
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve fluorine atoms’ anisotropic displacement parameters .
- Refinement : Apply SHELXL with Hirshfeld atom refinement (HAR) for accurate electron density modeling .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer :
Q. What statistical methods validate contradictory biological activity results across independent studies?
Methodological Answer :
- Meta-Analysis : Apply random-effects models to aggregate IC data, adjusting for inter-study variability (e.g., cell line differences).
- Bland-Altman Plots : Visualize agreement between assays, with 95% limits of agreement (LoA) for potency measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
